molecular formula C18H14BrNO5 B13995414 7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 78105-16-5

7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No.: B13995414
CAS No.: 78105-16-5
M. Wt: 404.2 g/mol
InChI Key: GKSJNZMDNQSZMN-UHFFFAOYSA-N
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Description

7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C18H14BrNO5 This compound is known for its unique structure, which includes a quinoline core, a carboxylic acid group, and a bromophenoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the carboxylic acid group: This can be done through the oxidation of a methyl group attached to the quinoline ring using potassium permanganate or chromium trioxide.

    Attachment of the bromophenoxyethoxy group: This step involves the nucleophilic substitution reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol, which is then reacted with the quinoline derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in bacterial cells. The bromophenoxyethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenoxyacetic acid: Similar in structure but lacks the quinoline core.

    2-(4-bromophenoxy)benzoic acid: Contains a benzoic acid core instead of a quinoline core.

    4-bromoanisole: Contains a methoxy group instead of an ethoxy group.

Uniqueness

7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its combination of a quinoline core with a bromophenoxyethoxy substituent, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific research applications.

Properties

CAS No.

78105-16-5

Molecular Formula

C18H14BrNO5

Molecular Weight

404.2 g/mol

IUPAC Name

7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C18H14BrNO5/c19-11-1-3-12(4-2-11)24-7-8-25-13-5-6-14-16(9-13)20-10-15(17(14)21)18(22)23/h1-6,9-10H,7-8H2,(H,20,21)(H,22,23)

InChI Key

GKSJNZMDNQSZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O)Br

Origin of Product

United States

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